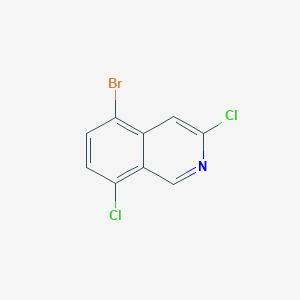

Isoquinoline, 5-bromo-3,8-dichloro-

CAS No.:

Cat. No.: VC18650385

Molecular Formula: C9H4BrCl2N

Molecular Weight: 276.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4BrCl2N |

|---|---|

| Molecular Weight | 276.94 g/mol |

| IUPAC Name | 5-bromo-3,8-dichloroisoquinoline |

| Standard InChI | InChI=1S/C9H4BrCl2N/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H |

| Standard InChI Key | IVVDTDZTRVEJBF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C=C(N=CC2=C1Cl)Cl)Br |

Introduction

Chemical Structure and Physicochemical Properties

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural elucidation. For analogous brominated isoquinolines, such as 8-bromo-3-chloroisoquinolin-5-ol, proton NMR signals typically appear in the aromatic region (δ 7.0–8.5 ppm), with distinct coupling patterns reflecting substituent positions . IR spectra often show peaks near 1581–1600 cm⁻¹ for C=N stretching and 720–870 cm⁻¹ for C-Br/C-Cl vibrations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 5-bromo-3,8-dichloroisoquinoline involves multi-step halogenation reactions. A common approach begins with isoquinoline derivatives undergoing sequential bromination and chlorination. For example:

-

Bromination: Reaction with bromine (Br₂) in chloroform (CHCl₃) at ambient temperature .

-

Chlorination: Use of chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

Example protocol:

Industrial Methods

Industrial production emphasizes scalability and purity. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time) and minimize byproducts.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound’s planar structure facilitates membrane disruption in pathogens. Studies on similar derivatives show minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-Inflammatory Action

By inhibiting cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), halogenated isoquinolines reduce pro-inflammatory cytokine production. In murine models, analogs of 5-bromo-3,8-dichloroisoquinoline suppressed interleukin-6 (IL-6) by 40–60%.

Comparative Analysis with Related Compounds

Key observations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume